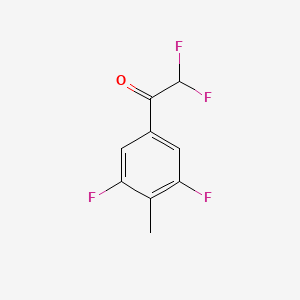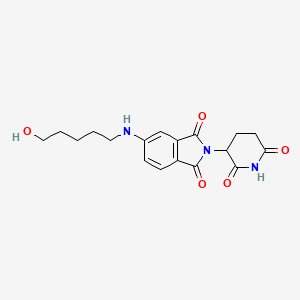
Pomalidomide-5'-C5-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pomalidomide-5’-C5-OH is a derivative of pomalidomide, a well-known immunomodulatory drug used primarily in the treatment of multiple myeloma and AIDS-related Kaposi sarcoma . Pomalidomide itself is a thalidomide analogue, which has shown significant efficacy in clinical settings due to its potent immunomodulatory and anti-angiogenic properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of pomalidomide-5’-C5-OH involves multiple steps, starting from nitro phthalic acid and 3-amino piperidine-2,6-dione . The reaction typically involves the use of a coupling agent and a suitable solvent to obtain 3-(3-nitrophthalimido)-piperidine-2,6-dione. This intermediate is then subjected to further reactions to introduce the hydroxyl group at the 5’ position . Continuous flow synthesis methods have also been developed to improve the efficiency and yield of the synthesis .
Industrial Production Methods: Industrial production of pomalidomide-5’-C5-OH follows similar synthetic routes but is optimized for large-scale production. The process involves stringent purification steps to achieve a purity greater than 99%, making it feasible for commercial use .
Analyse Chemischer Reaktionen
Types of Reactions: Pomalidomide-5’-C5-OH undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound to enhance its therapeutic properties or to create derivatives for research purposes.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce amine derivatives .
Wissenschaftliche Forschungsanwendungen
Pomalidomide-5’-C5-OH has a wide range of scientific research applications. In chemistry, it is used to study the effects of structural modifications on the activity of immunomodulatory drugs . In biology and medicine, it is investigated for its potential to treat various cancers and inflammatory diseases . The compound is also used in the development of proteolysis-targeting chimeras (PROTACs) for targeted protein degradation .
Wirkmechanismus
Pomalidomide-5’-C5-OH exerts its effects by modulating the immune system and inhibiting angiogenesis . It binds to the cereblon protein, a component of the E3 ubiquitin ligase complex, leading to the degradation of specific target proteins . This mechanism is crucial for its anti-cancer activity, as it prevents the growth and proliferation of tumor cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to pomalidomide-5’-C5-OH include thalidomide and lenalidomide . These compounds share a common structural framework but differ in their specific functional groups, which influence their potency and side effect profiles .
Uniqueness: Pomalidomide-5’-C5-OH is unique due to its enhanced potency and reduced toxicity compared to its analogues . Its ability to selectively degrade target proteins while minimizing off-target effects makes it a valuable compound in both clinical and research settings .
Eigenschaften
Molekularformel |
C18H21N3O5 |
|---|---|
Molekulargewicht |
359.4 g/mol |
IUPAC-Name |
2-(2,6-dioxopiperidin-3-yl)-5-(5-hydroxypentylamino)isoindole-1,3-dione |
InChI |
InChI=1S/C18H21N3O5/c22-9-3-1-2-8-19-11-4-5-12-13(10-11)18(26)21(17(12)25)14-6-7-15(23)20-16(14)24/h4-5,10,14,19,22H,1-3,6-9H2,(H,20,23,24) |
InChI-Schlüssel |
QMTJMIBWOKHLBE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)NCCCCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,5-Difluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-2-amine](/img/structure/B14765363.png)



![Ethyl 4-[5-[[(3R)-1-tert-Butoxycarbonylpyrrolidin-3-yl]carbamoyl]-2-pyridyl]piperazine-1-carboxylate](/img/structure/B14765391.png)
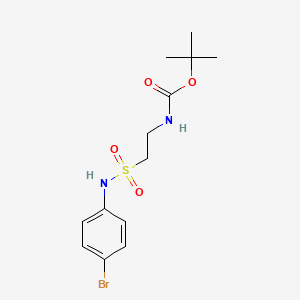
![1-(3'-Chloro-5'-fluoro-[1,1'-biphenyl]-4-yl)ethanamine](/img/structure/B14765413.png)
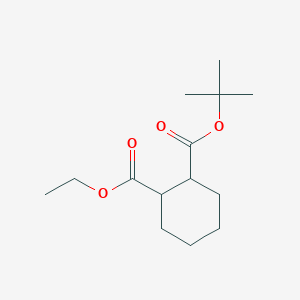
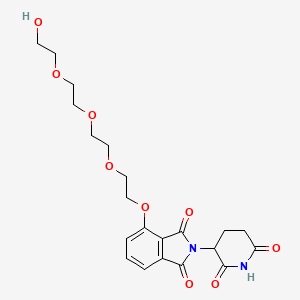
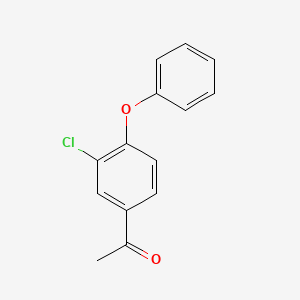

![Glycinamide, N2-[(phenylmethyl)sulfonyl]-D-arginyl-N-[(1S)-4-[(aminoiminomethyl)amino]-1-formylbutyl]-(9CI)](/img/structure/B14765449.png)

